![molecular formula C₃₂H₃₈N₄O₁₂S₃ B057848 Sultamicillin tosylate CAS No. 83105-70-8](/img/structure/B57848.png)
Sultamicillin tosylate
Overview
Description
Sultamicillin tosylate, also known as Sultamicillin, is an oral form of the penicillin antibiotic combination ampicillin/sulbactam . It is used for the treatment of bacterial infections of the upper and lower respiratory tract, the kidneys and urinary tract, skin and soft tissues, among other organs . It contains esterified ampicillin and sulbactam .
Synthesis Analysis
Sultamicillin tosylate is a mutual prodrug of ampicillin and sulbactam . After oral intake, it is absorbed and hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall .Molecular Structure Analysis
The molecular formula of Sultamicillin tosylate is C32H38N4O12S3 . Its molecular weight is 766.86 g/mol .Chemical Reactions Analysis
A simple, specific, and accurate reverse phase high performance liquid chromatographic method was developed for the Sultamicillin Tosylate Dihydrate in bulk and pharmaceutical dosage form . In this spectrophotometric method, the stock and working standard solutions of the drugs were prepared in methanol .Physical And Chemical Properties Analysis
Sultamicillin tosylate has a molecular weight of 766.86 . It is the tosylate salt of the double ester of sulbactam plus ampicillin .Scientific Research Applications
Antibacterial Activity
Sultamicillin Tosylate is the tosylate salt of the double ester of sulbactam and ampicillin . Sulbactam is a semisynthetic β-lactamase inhibitor which, in combination with ampicillin, extends the antibacterial activity of the latter to include some β-lactamase-producing strains of bacteria that would otherwise be resistant .
Treatment of Respiratory Tract Infections
Sultamicillin has been shown to be clinically effective in non-comparative trials in patients with infections of the respiratory tract . It was superior in efficacy to bacampicillin in the treatment of chronic respiratory infections .
3. Treatment of Ear, Nose, and Throat Infections Sultamicillin has been used effectively in the treatment of infections of the ears, nose, and throat .
Treatment of Urinary Tract Infections
Sultamicillin has been used in the treatment of urinary tract infections. It was found to be more effective than cefadroxil in the treatment of patients with complicated urinary tract infections .
5. Treatment of Skin and Soft Tissue Infections Sultamicillin has shown comparable clinical efficacy to bacampicillin, cloxacillin, and flucloxacillin plus ampicillin in skin and soft tissue infections in adults, children, and adult diabetic patients .
6. Treatment of Obstetric and Gynaecological Infections Sultamicillin has been used in the treatment of obstetric and gynaecological infections .
Treatment of Gonorrhoea
Sultamicillin has been used in the treatment of gonorrhoea, although it was found to be less effective against penicillinase-producing strains of N. gonorrhoeae .
8. Prevention and Treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) Sultamicillin has been used in trials studying the prevention and treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) .
Mechanism of Action
Target of Action
Sultamicillin tosylate is a mutual prodrug of ampicillin and sulbactam . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall formation .
Mode of Action
Sultamicillin tosylate acts by inhibiting the biosynthesis of the bacterial cell wall mucopeptide . Ampicillin, one of the active metabolites of sultamicillin, binds to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell lysis . Sulbactam, the other active metabolite, is a β-lactamase inhibitor that extends the spectrum of ampicillin to include β-lactamase-producing strains of bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by sultamicillin tosylate is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, sultamicillin disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption leads to cell wall lysis and death of the bacteria .
Pharmacokinetics
Sultamicillin tosylate is well absorbed from the gastrointestinal tract with a bioavailability of 80% . After oral intake, it is hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio . The drug is mainly excreted via the kidneys .
Result of Action
The action of sultamicillin tosylate results in the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become osmotically unstable, leading to cell lysis . This makes sultamicillin tosylate effective in the treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
The action of sultamicillin tosylate can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach and the presence of food . Furthermore, the drug’s efficacy can be influenced by the presence of β-lactamase-producing bacteria, against which sultamicillin tosylate is particularly effective .
Safety and Hazards
Sultamicillin tosylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . If inhaled, it may cause allergic or asthmatic symptoms or breathing difficulties .
properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSPKNZHGIDQM-CGAOXQFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048641 | |
Record name | Sultamicillin tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sultamicillin tosylate | |
CAS RN |
83105-70-8 | |
Record name | Sultamicillin tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultamicillin tosilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultamicillin tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83105-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTAMICILLIN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]
A: Several analytical techniques are used to characterize and quantify Sultamicillin Tosylate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of Sultamicillin Tosylate in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]
A: Yes, research indicates that humidity significantly impacts the stability of Sultamicillin Tosylate tablets compared to heat. [] Storing Sultamicillin Tosylate tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.
A: Studies exploring Sultamicillin Tosylate complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free Sultamicillin Tosylate. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.
A: While the provided research doesn't delve into specific resistance mechanisms for Sultamicillin Tosylate, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in Sultamicillin Tosylate aims to combat this resistance mechanism by inhibiting these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.